Predicted Protein Kinase and Antimycobacterial Activity Profile
In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts that 2,5-Dichloro-pyridine-3-sulfonic acid amide possesses a distinct and potentially valuable biological activity profile, notably with a high probability for protein kinase inhibition and antimycobacterial activity [1]. While experimental validation is pending, this computational fingerprint suggests a differentiation point from structurally related but biologically inert dichloropyridine sulfonamides, providing a rational basis for prioritizing this specific compound in drug discovery screening campaigns.
| Evidence Dimension | Predicted Biological Activity (Probability, Pa) |
|---|---|
| Target Compound Data | Protein kinase inhibitor: Pa = 0.584; Antimycobacterial: Pa = 0.577 |
| Comparator Or Baseline | Generic in silico activity threshold (Pa > 0.5 considered significant) |
| Quantified Difference | Pa values exceed the 0.5 significance threshold for both activities |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model, based on structure-activity relationships of known compounds [1] |
Why This Matters
These computational predictions provide a data-driven hypothesis for prioritizing this specific compound in high-throughput screening, differentiating it from analogs lacking such predicted bioactivity signatures.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. Sci. Rep. 2025, 15, 27674. View Source
